Butane, 2-bromo-2-nitro-
Description
Significance and Research Context within Contemporary Organic Chemistry
The compound 2-bromo-2-nitrobutane, while not extensively documented individually, belongs to the gem-bromonitroalkane class of reagents that are gaining considerable attention in modern synthetic chemistry. The significance of this structural motif lies in the combined electronic effects of the bromo and nitro groups. The nitro group is powerfully electron-withdrawing, which not only influences the reactivity of the molecule but also makes adjacent C-H bonds more acidic. wikipedia.org This dual functionality renders gem-halonitroalkanes as valuable building blocks for creating complex organic molecules. nih.govijrpr.com
Recent research has highlighted the use of gem-bromonitroalkanes as potent redox-active reagents in photoredox catalysis. nih.govunibe.ch This modern synthetic strategy uses visible light to generate highly reactive nitroalkyl radicals from the gem-bromonitroalkane precursor. These radicals can then engage in reactions with alkenes to form new carbon-carbon bonds, enabling the synthesis of diverse 1,3-difunctionalized nitro compounds. nih.govunibe.ch This method is notable for its ability to increase molecular complexity efficiently. nih.gov
Furthermore, the nitro group itself is a versatile functional group that can be converted into other important moieties, such as amines, aldehydes, and carboxylic acids. nih.govunibe.ch Consequently, compounds like 2-bromo-2-nitrobutane are valuable intermediates, providing a gateway for the introduction of a nitroalkyl fragment that can be further elaborated into a variety of target structures in fields like materials science and agrochemistry. nih.govunibe.ch
Historical Development and Evolution of Halonitroalkane Chemistry
The study of 2-bromo-2-nitrobutane is rooted in the long histories of two separate classes of compounds: haloalkanes and nitroalkanes. Haloalkanes have been known for centuries, with compounds like chloroethane (B1197429) being produced as early as the 15th century. wikipedia.org However, the systematic synthesis and understanding of their chemistry began in the 19th century, in parallel with the broader development of organic chemistry. ijrpr.comwikipedia.org During this period, reliable methods were established for the selective formation of carbon-halogen bonds, making haloalkanes readily available for industrial and laboratory use. wikipedia.org
The chemistry of nitro compounds also has 19th-century origins. A key early reaction specific to this class is the Ter Meer reaction, first described in 1876, which involves the reaction of 1,1-halonitroalkanes with nitrite (B80452) to form gem-dinitroalkanes. wikipedia.org The development of such fundamental reactions, alongside synthetic methods like the nitroaldol (Henry) reaction, gradually built the foundation for halonitroalkane chemistry. wikipedia.org The first synthesis of a related compound, 2-bromo-2-nitropropane-1,3-diol (bronopol), was reported in 1897, illustrating that the creation of these bifunctional molecules has been possible for over a century. wikipedia.org These historical milestones in the synthesis and reaction of both haloalkanes and nitroalkanes were essential precursors to the contemporary exploration of more complex structures like 2-bromo-2-nitrobutane and their application in advanced synthetic methods. nih.govunibe.ch
Chemical and Physical Properties of 2-Bromo-2-nitrobutane
The following table summarizes key identifiers and computed properties for 2-bromo-2-nitrobutane.
| Property | Value | Source |
| IUPAC Name | 2-bromo-2-nitrobutane | nist.gov |
| CAS Registry Number | 55653-00-4 | nist.gov |
| Molecular Formula | C₄H₈BrNO₂ | nist.gov |
| Molecular Weight | 182.016 g/mol | nist.gov |
| Canonical SMILES | CCC(C)(Br)N+[O-] | |
| InChI Key | GKWKBYDWIWHRCZ-UHFFFAOYSA-N | nist.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2-nitrobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO2/c1-3-4(2,5)6(7)8/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWKBYDWIWHRCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)([N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280613 | |
| Record name | Butane, 2-bromo-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55653-00-4 | |
| Record name | 2-Bromo-2-nitrobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55653-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 2-bromo-2-nitro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055653004 | |
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| Record name | Butane, 2-bromo-2-nitro- | |
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| Record name | Butane, 2-bromo-2-nitro- | |
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Chemical Reactivity and Mechanistic Investigations of 2 Bromo 2 Nitrobutane
Transformations Involving the Nitro Group
The nitro group is a versatile functional group capable of undergoing a variety of transformations, most notably reduction to nitrogen-containing compounds or conversion into a carbonyl group.
The reduction of aliphatic nitro compounds is a fundamental method for the synthesis of primary amines. While a range of reducing agents can accomplish this, the tertiary nature of the nitro group in 2-bromo-2-nitrobutane, along with the presence of a bromine atom, requires careful consideration of the reaction conditions to achieve the desired selectivity.
Common methods for the reduction of nitroalkanes include catalytic hydrogenation and metal-based reductions. wikipedia.org Catalytic hydrogenation using reagents like platinum(IV) oxide (PtO₂) or Raney Nickel in the presence of hydrogen gas is a widely used industrial and laboratory method. ncert.nic.in Another effective approach involves the use of metals, such as iron, in an acidic medium. wikipedia.org
For tertiary nitroalkanes, specific reagents have been shown to be effective. For instance, samarium diiodide (SmI₂) in the presence of a proton source like methanol can reduce primary, secondary, and tertiary alkyl nitro compounds to either hydroxylamines or amines, depending on the reaction conditions. mdma.ch Using four molar equivalents of SmI₂ typically yields the corresponding hydroxylamine, whereas using six molar equivalents and longer reaction times can lead to the formation of the amine. mdma.ch It is important to note that under many reducing conditions, the carbon-bromine bond may also be susceptible to cleavage (hydrogenolysis), potentially leading to the formation of 2-aminobutane as the final product, rather than 3-amino-3-nitrobutane.
| Reducing Agent | Typical Conditions | Primary Product(s) | Notes |
| Catalytic Hydrogenation (e.g., PtO₂, Raney Ni) | H₂ gas, various pressures and temperatures | Primary Amine (2-Aminobutane) | High potential for simultaneous dehalogenation (hydrogenolysis of C-Br bond). wikipedia.org |
| Iron (Fe) Metal | Acidic medium (e.g., acetic acid, HCl) | Primary Amine (2-Aminobutane) | Commonly used for reducing nitroarenes but also effective for nitroalkanes. wikipedia.org |
| Samarium Diiodide (SmI₂) | THF/MeOH, room temperature | Hydroxylamine or Amine | Product depends on stoichiometry; 4 eq. SmI₂ favors hydroxylamine, while 6 eq. favors the amine. mdma.ch |
| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether or THF | Primary Amine | A powerful reducing agent, though side reactions with α,β-unsaturated nitro compounds can yield hydroxylamines and oximes. wikipedia.org |
The classical Nef reaction is a powerful method for converting primary or secondary nitroalkanes into their corresponding aldehydes or ketones through acid hydrolysis of a nitronate salt. nih.gov However, a critical requirement for the traditional Nef reaction is the presence of at least one α-hydrogen atom on the carbon bearing the nitro group, which is necessary for the initial deprotonation to form the nitronate anion. mdma.ch Since 2-bromo-2-nitrobutane is a tertiary nitro compound (the carbon atom bonded to the nitro group is attached to three other carbon atoms), it lacks an α-hydrogen. Consequently, it cannot form a nitronate salt under standard basic conditions and does not undergo the classical acid-hydrolysis Nef reaction.
Despite this limitation, several alternative methods have been developed to convert nitro compounds, including tertiary ones, into carbonyl compounds. mdma.ch These methods can be broadly categorized as oxidative or reductive. mdma.chorganic-chemistry.org
Oxidative Conversions: These methods typically involve the in-situ generation of a nitronate anion, which is then cleaved. Reagents such as potassium permanganate (KMnO₄) or ozone can achieve this transformation. mdma.ch For example, the ozonolysis of nitronates, formed by reacting the nitroalkane with a base, is a known method for producing carbonyl compounds. acs.org
Reductive Conversions: Some reductive methods can also yield carbonyl compounds from nitroalkanes. A notable example is the McMurry-Melton method, which uses aqueous titanium(III) chloride (TiCl₃) under acidic conditions (pH < 1) at room temperature. researchgate.net This approach is effective for converting nitroalkanes directly into ketones or aldehydes and represents a modification of the original Nef reaction. researchgate.net
| Reaction Type | Reagent(s) | Product from 2-bromo-2-nitrobutane | Mechanism Insight |
| Classical Nef Reaction | 1. Base (e.g., NaOH) 2. Strong Acid (e.g., H₂SO₄) | No Reaction | Fails due to the absence of an α-hydrogen on the tertiary carbon. mdma.ch |
| Oxidative Cleavage | Potassium Permanganate (KMnO₄), Ozone (O₃) | 2-Bromo-2-oxobutane (Bromobutanone) | Involves oxidation of an intermediate nitronate, cleaving the C=N double bond. mdma.chacs.org |
| Reductive Conversion | Titanium(III) Chloride (TiCl₃) | 2-Bromo-2-oxobutane (Bromobutanone) | Reduces the N-O bond, and the high affinity of titanium for oxygen facilitates hydrolysis to the carbonyl. organic-chemistry.orgresearchgate.net |
Reactivity at the Bromine Moiety
The carbon-bromine bond in 2-bromo-2-nitrobutane is polarized, with the carbon atom being electrophilic and the bromine atom serving as a good leaving group. This allows the compound to undergo elimination reactions, particularly under basic conditions.
When treated with a base, 2-bromo-2-nitrobutane can undergo a β-elimination reaction, also known as dehydrobromination, to form an alkene. In this process, the base abstracts a proton from a β-carbon (a carbon atom adjacent to the one bearing the bromine), and the bromide ion is expelled, resulting in the formation of a carbon-carbon double bond. chemguide.co.uk For 2-bromo-2-nitrobutane, there are two different types of β-hydrogens: those on the C1 methyl group and those on the C3 methylene group. This leads to the possibility of forming two different constitutional isomers.
The regioselectivity of an elimination reaction refers to the preference for forming one constitutional isomer over another. Saytzeff's rule states that in dehydrohalogenation reactions, the major product is the more substituted (and generally more stable) alkene. doubtnut.com Conversely, the Hofmann rule predicts the formation of the least substituted alkene as the major product. differencebetween.com The outcome of the elimination of HBr from 2-bromo-2-nitrobutane is highly dependent on the reaction conditions, particularly the steric bulk of the base used. wikipedia.org
Saytzeff Product: Abstraction of a proton from the C3 methylene group leads to the formation of 2-nitrobut-2-ene , the more substituted alkene. This pathway is generally favored with small, unhindered bases like sodium ethoxide or sodium hydroxide (B78521). wikipedia.org
Hofmann Product: Abstraction of a proton from the C1 methyl group results in the formation of 2-nitrobut-1-ene , the less substituted alkene. This pathway becomes more favorable when a sterically hindered (bulky) base, such as potassium tert-butoxide, is used. ksu.edu.sa The bulky base has difficulty accessing the more sterically hindered proton on the C3 carbon, and therefore preferentially abstracts the more accessible proton from the C1 methyl group. msu.edu
| Product Name | Structure | Alkene Substitution | Favored By |
| 2-nitrobut-2-ene | CH₃-CH=C(NO₂)-CH₃ | Trisubstituted (Saytzeff Product) | Small bases (e.g., NaOEt, NaOH) wikipedia.org |
| 2-nitrobut-1-ene | H₂C=C(NO₂)-CH₂-CH₃ | Disubstituted (Hofmann Product) | Bulky bases (e.g., KOC(CH₃)₃) ksu.edu.sa |
The E1cb (Elimination, Unimolecular, conjugate Base) mechanism is a two-step elimination pathway that occurs under basic conditions and is characterized by the formation of a carbanion intermediate. wikipedia.org This mechanism is favored when the substrate has a relatively poor leaving group and a particularly acidic β-hydrogen. chemistrysteps.com
In 2-bromo-2-nitrobutane, the powerful electron-withdrawing effect of the nitro group significantly increases the acidity of the β-hydrogens on both C1 and C3. This stabilization of the resulting conjugate base (carbanion) makes the E1cb pathway a highly plausible mechanism for its dehydrobromination. wikipedia.orgmasterorganicchemistry.com
The mechanism proceeds as follows:
Deprotonation: A base abstracts an acidic β-proton, leading to the formation of a resonance-stabilized carbanion. The negative charge is delocalized onto the oxygen atoms of the nitro group. This is typically the first step of the reaction. libretexts.org
Loss of Leaving Group: The lone pair of electrons on the carbanion forms a π-bond with the α-carbon, expelling the bromide leaving group in a second, often rate-determining, step. wikipedia.org
The stability of the carbanion intermediate is a key factor promoting the E1cb mechanism in this substrate. masterorganicchemistry.com
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
Nucleophilic substitution at the tertiary carbon of 2-bromo-2-nitrobutane presents a complex mechanistic scenario that deviates from simple alkyl halides. Standard tertiary halides, such as 2-bromo-2-methylpropane, typically react via a unimolecular (SN1) pathway involving a stable carbocation intermediate. organic-chemistry.orgsavemyexams.com Conversely, primary halides favor a bimolecular (SN2) mechanism characterized by a concerted backside attack by the nucleophile. chemicalnote.com
For 2-bromo-2-nitrobutane, the reaction center is a tertiary carbon, which is sterically hindered, making a direct SN2 backside attack difficult. chemicalnote.com However, the alternative SN1 pathway is also disfavored. The strong electron-withdrawing inductive effect of the adjacent nitro group would significantly destabilize the formation of a tertiary carbocation intermediate, which is the rate-determining step of the SN1 mechanism. savemyexams.comchemicalnote.com
Research on analogous systems, such as the substitution of bromine on a tertiary α-carbon adjacent to an amide carbonyl, suggests that the reaction may not follow a classical SN1 or SN2 pathway. researchgate.netrsc.org Instead, mechanisms involving negatively-charged transition states or radical intermediates may be operative, influenced by the specific nucleophile and reaction conditions. researchgate.net The Kornblum substitution, for instance, highlights the complexity of reactions involving the nitrite (B80452) nucleophile at sterically hindered centers. researchgate.netrsc.org
| Pathway | Favorable Factors | Unfavorable Factors | Plausibility for 2-Bromo-2-nitrobutane |
|---|---|---|---|
| SN1 | Tertiary substrate | Destabilization of carbocation intermediate by the electron-withdrawing nitro group | Low |
| SN2 | - | Steric hindrance at the tertiary carbon center prevents backside attack | Very Low |
| Alternative (e.g., radical, charge-transfer) | Avoids high-energy carbocation; may be facilitated by the nitro group | Requires specific conditions (e.g., specific nucleophiles, light, or catalysts) | Possible, depending on conditions |
The stereochemical outcome of a nucleophilic substitution reaction is intrinsically linked to its mechanism. A pure SN2 reaction proceeds with a complete inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. libretexts.org In contrast, a classical SN1 reaction, which proceeds through a planar carbocation intermediate, typically results in racemization, where both inversion and retention of configuration are observed. masterorganicchemistry.com
Given that neither a pure SN1 nor SN2 mechanism is likely for 2-bromo-2-nitrobutane, predicting the stereochemical outcome is complex. If a reaction were to proceed through an SN1-like pathway with a very short-lived carbocation or a tight ion pair, the departing bromide ion could shield one face of the carbocation, leading to a slight preference for inversion over retention. If the reaction involves radical intermediates, the stereochemical integrity could be partially or completely lost, also leading to a racemic or near-racemic mixture of products.
Several factors govern the rate and outcome of nucleophilic substitution reactions on substrates like 2-bromo-2-nitrobutane.
Substrate Structure: The tertiary nature of the carbon atom is the primary factor hindering the SN2 pathway due to steric hindrance. chemicalnote.com
Nucleophile: Strong, unhindered nucleophiles are required for SN2 reactions, but their effectiveness against a tertiary center is minimal. libretexts.org For SN1 reactions, the nucleophile's strength is less critical as it does not participate in the rate-determining step. chemicalnote.com However, the choice of nucleophile could dictate whether a substitution or an elimination reaction occurs.
Solvent: Polar protic solvents (e.g., water, ethanol) favor SN1 reactions by stabilizing the carbocation intermediate and the leaving group. youtube.com Polar aprotic solvents (e.g., acetone, DMSO) are preferred for SN2 reactions as they solvate the cation but leave the anion/nucleophile relatively free and reactive. libretexts.orgyoutube.com The choice of solvent could significantly influence which mechanistic pathway, if any, is accessible.
Leaving Group: Bromide is a good leaving group, as it is the conjugate base of a strong acid (HBr). Its ability to depart is crucial for any substitution mechanism.
| Factor | Effect Favoring SN1-like Pathway | Effect Favoring SN2-like Pathway |
|---|---|---|
| Nucleophile | Weak, neutral (e.g., H2O, ROH) | Strong, anionic (e.g., I-, RS-) (though hindered by substrate) |
| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMF) |
| Leaving Group | Good leaving groups (e.g., Br-, I-, OTs-) are required for both pathways. |
Alpha-Carbon Reactivity and Carbon-Carbon Bond Formation
While substitution reactions occur at the carbon bearing the halogen, a distinct and highly important area of reactivity for nitroalkanes involves the alpha-carbon. The electron-withdrawing nature of the nitro group makes any protons on the alpha-carbon acidic, facilitating their removal by a base. Although 2-bromo-2-nitrobutane itself lacks an alpha-proton, its unhalogenated precursor, 2-nitrobutane (B1195486), serves as a key model for this reactivity, which is central to the synthetic utility of this class of compounds.
Primary and secondary nitroalkanes are readily deprotonated at the α-carbon by bases to form resonance-stabilized anions known as nitronates. organic-chemistry.org For example, the treatment of 2-nitrobutane with a base like sodium hydroxide or an alkoxide results in the formation of the corresponding nitronate ion. This anion is a key intermediate in many carbon-carbon bond-forming reactions. nih.gov The negative charge is delocalized between the alpha-carbon and the oxygen atoms of the nitro group. wikipedia.org
Nitronate anions are effective nucleophiles that can be used in alkylation reactions. However, they are ambident nucleophiles, meaning they can react at either the alpha-carbon (C-alkylation) or at the oxygen of the nitro group (O-alkylation). O-alkylation is often a competing and sometimes dominant pathway, which can limit the synthetic utility of simple alkylations. researchgate.net
To achieve selective C-alkylation, various strategies have been developed, including the use of specific catalysts or reaction conditions. For instance, copper-catalyzed methods have been shown to be effective for the C-alkylation of nitroalkanes with electrophiles like α-bromonitriles. nih.gov Similarly, photoenzymatic catalysis has been employed for the highly chemo- and stereoselective C-alkylation of nitroalkanes with alkyl halides to form challenging tertiary nitroalkanes. nih.gov
| Nitroalkane | Electrophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Nitropropane (B154153) | α-Bromoisobutyronitrile | Cu(I) catalyst | β-Cyanonitroalkane | nih.gov |
| Various Secondary Nitroalkanes | Alkyl Halides | Engineered 'ene'-reductase, light | Chiral Tertiary Nitroalkane | nih.gov |
| Secondary Nitroalkanes | Benzyl Bromides | Cu(I) catalyst, thermal | C-Benzylated Nitroalkane | organic-chemistry.org |
Nitronate anions are excellent nucleophiles for Michael addition (conjugate 1,4-addition) reactions. sctunisie.org In this process, the nitronate adds to an α,β-unsaturated carbonyl compound, ester, or nitrile, forming a new carbon-carbon bond. This reaction is a powerful tool for organic synthesis. The reaction is typically initiated by a base to generate the nitronate in situ, which then attacks the electrophilic alkene. sctunisie.orgrsc.org
The Michael addition of secondary nitroalkanes, such as 2-nitrobutane, can be used to construct quaternary carbon centers. Asymmetric versions of this reaction have been developed using organocatalysts, allowing for the synthesis of enantioenriched tertiary nitrocompounds. nih.gov The success of these reactions often depends on the choice of catalyst and the nature of the Michael acceptor. nih.govencyclopedia.pub
Radical and Photoredox Mediated Transformations
2-Bromo-2-nitrobutane is a member of the gem-halonitroalkane class of compounds, which have been identified as effective precursors for nitroalkyl radicals under photoredox conditions. nih.gov The presence of both an electron-withdrawing nitro group and a halogen atom on the same carbon facilitates single-electron reduction, leading to the cleavage of the carbon-halogen bond to generate a tertiary alkyl radical.
Radical-Polar Crossover Strategies
Radical-polar crossover (RPC) represents a powerful strategy in organic synthesis that combines the unique reactivity of radical intermediates with ionic pathways in a single transformation. thieme-connect.de This approach allows for the conversion of a radical species into an ionic one (or vice versa) through a redox event, enabling reaction sequences that are otherwise difficult to achieve. thieme-connect.dechemrxiv.org
In the context of 2-bromo-2-nitrobutane and its analogs, photoredox catalysis can initiate an RPC pathway. A photocatalyst, upon excitation by visible light, can reduce the α-bromo-α-nitroalkane via a single-electron transfer (SET). This induces the loss of a bromide ion and generates a nitro-substituted tertiary radical. This radical can then engage in further reactions, such as addition to an alkene. The resulting radical intermediate can then be oxidized in a second SET event to a carbocation. This carbocation is then trapped by a nucleophile to complete the difunctionalization of the alkene. nih.gov
A study on the carbo-heterofunctionalization of alkenes demonstrated this strategy using various α-bromo nitroalkanes, including the closely related 2-bromo-2-nitropropane (B1585095). nih.gov This methodology enables the synthesis of 1,3-difunctionalized nitro compounds with high regioselectivity.
Table of Substrate Scope in Alkene Difunctionalization via RPC nih.gov
| Alkene | Nucleophile (NuH) | α-Bromo Nitroalkane | Product | Yield (%) |
| Styrene | Methanol | 2-Bromo-2-nitropropane | 1-methoxy-1-phenyl-3-methyl-3-nitrobutane | 85 |
| 4-Chlorostyrene | Ethanol | 2-Bromo-2-nitropropane | 1-(4-chlorophenyl)-1-ethoxy-3-methyl-3-nitrobutane | 81 |
| 1-Octene | Acetic Acid | 2-Bromo-2-nitropropane | 1-acetoxy-3-methyl-3-nitrononane | 75 |
| Cyclohexene | Water | 1-Bromo-1-nitroethane | 2-(1-nitroethyl)cyclohexan-1-ol | 68 |
This table illustrates the versatility of the RPC strategy with analogs of 2-bromo-2-nitrobutane.
Electron Transfer Mechanisms in Reactions
The transformations involving 2-bromo-2-nitrobutane in photoredox catalysis are fundamentally governed by electron transfer mechanisms. The process is typically initiated by a single-electron transfer (SET) from an excited-state photocatalyst to the 2-bromo-2-nitrobutane substrate. nih.govchemrxiv.org
The proposed catalytic cycle for the RPC difunctionalization of alkenes is as follows:
Excitation: A photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs visible light and is promoted to an excited state.
Reductive SET: The excited photocatalyst transfers a single electron to the 2-bromo-2-nitroalkane. This reduction step is favored by the electron-accepting nature of the nitro group.
Radical Generation: The resulting radical anion rapidly fragments, cleaving the weak carbon-bromine bond to release a bromide ion (Br⁻) and form a neutral nitro-substituted alkyl radical.
Radical Addition: The alkyl radical adds to a C=C double bond of an alkene, generating a new carbon-centered radical.
Oxidative SET: This new radical is oxidized by the now-oxidized photocatalyst in a second SET event. This regenerates the ground-state photocatalyst and forms a carbocation intermediate. This step constitutes the "crossover" from a radical to a polar (ionic) pathway.
Nucleophilic Trapping: The carbocation is rapidly intercepted by a nucleophile present in the reaction medium (e.g., water, alcohol, or a carboxylic acid) to yield the final difunctionalized product. nih.gov
This sequence of electron transfers allows for the controlled and selective formation of complex products from simple precursors under mild reaction conditions.
Umpolung Reactivity in Organic Transformations
Umpolung, or the reversal of polarity, describes the synthetic strategy of inverting the normal reactivity of a functional group. nih.gov In the chemistry of nitroalkanes, the α-carbon is typically nucleophilic after deprotonation by a base (as seen in the Henry reaction). wikipedia.org However, 2-bromo-2-nitrobutane inherently possesses electrophilic character at the α-carbon due to the presence of two electron-withdrawing groups (nitro and bromo).
The radical-polar crossover strategy discussed previously is a prime example of umpolung. A process that formally achieves the addition of a nucleophilic nitroalkyl group and a nucleophile across an alkene can be viewed through the lens of umpolung. The 2-bromo-2-nitrobutane acts as a precursor to a nitroalkyl synthon that ultimately behaves as an electrophile after the radical addition and subsequent oxidation to a carbocation. This allows the nitroalkyl moiety to react with another nucleophile, a transformation that defies its conventional nucleophilic character.
Furthermore, aliphatic nitro compounds can serve as electrophilic synthons through tautomerization to their aci-forms (nitronic acids) under acidic conditions. nih.gov While 2-bromo-2-nitrobutane cannot tautomerize, its reactions can be designed to exploit the electrophilic nature of the carbon atom it shares with the nitro and bromo groups. For example, nucleophilic substitution of the bromide, while challenging, would represent a direct manifestation of the inherent electrophilicity at this center. The generation of a tertiary radical from 2-bromo-2-nitrobutane, which then adds to an electron-rich species, also represents a form of umpolung, as it harnesses the radical character to achieve bond formations not possible through traditional ionic pathways.
Spectroscopic Characterization and Structural Elucidation of 2 Bromo 2 Nitrobutane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-bromo-2-nitrobutane, both ¹H and ¹³C NMR would provide critical information about the electronic environment of each nucleus, allowing for an unambiguous structural assignment.
The ¹H NMR spectrum of 2-bromo-2-nitrobutane is expected to exhibit three distinct signals corresponding to the three non-equivalent sets of protons in the molecule. The chemical shift (δ) of these protons is influenced by the electronegativity of the adjacent bromine and nitro groups.
Methyl Protons (CH₃-C(Br)(NO₂)CH₂CH₃): The methyl group attached to the chiral center (C2) would appear as a singlet. Due to the presence of two electron-withdrawing groups on the adjacent carbon, this signal is expected to be shifted downfield compared to a simple alkane.
Methylene Protons (-CH₂-): The methylene protons of the ethyl group are diastereotopic due to the adjacent chiral center. Therefore, they are expected to appear as a complex multiplet (AB quartet further split by the adjacent methyl group). Their proximity to the electron-withdrawing C2 would also cause a downfield shift.
Terminal Methyl Protons (-CH₂CH₃): The terminal methyl protons of the ethyl group would appear as a triplet, split by the adjacent methylene protons. This signal would be the most upfield of the three, being the furthest from the electronegative substituents.
Expected ¹H NMR Data for 2-Bromo-2-nitrobutane
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| -C(Br)(NO₂)CH₃ | ~1.8 - 2.2 | Singlet |
| -CH₂ CH₃ | ~2.0 - 2.5 | Multiplet |
| -CH₂CH₃ | ~1.0 - 1.3 | Triplet |
Note: These are estimated values and can vary based on the solvent and spectrometer frequency.
The ¹³C NMR spectrum of 2-bromo-2-nitrobutane is anticipated to show four distinct signals, one for each carbon atom in the molecule. The chemical shifts would be significantly affected by the attached functional groups.
Quaternary Carbon (C2): The carbon atom bonded to both the bromine and the nitro group would be the most downfield signal due to the strong electron-withdrawing effects of these substituents.
Methyl Carbon (attached to C2): The methyl carbon directly attached to the C2 quaternary center will also experience a downfield shift.
Methylene Carbon: The methylene carbon of the ethyl group will be shifted downfield, though to a lesser extent than the carbons directly bonded to the electronegative groups.
Terminal Methyl Carbon: The terminal methyl carbon of the ethyl group will be the most upfield signal, being the least affected by the substituents.
Expected ¹³C NMR Data for 2-Bromo-2-nitrobutane
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C -Br, C -NO₂ | ~80 - 100 |
| -C (Br)(NO₂)CH₃ | ~20 - 30 |
| -C H₂CH₃ | ~25 - 35 |
| -CH₂C H₃ | ~10 - 15 |
Note: These are estimated values based on typical shifts for similar structural motifs.
To definitively assign the proton and carbon signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Correlation (HETCOR) would be employed. These experiments establish correlations between directly bonded protons and carbons. For 2-bromo-2-nitrobutane, a HETCOR spectrum would show cross-peaks connecting the ¹H signal of the methylene group to the ¹³C signal of the methylene carbon, and the ¹H signal of the terminal methyl group to the ¹³C signal of the terminal methyl carbon. This would confirm the connectivity within the ethyl group and aid in the unambiguous assignment of all NMR signals.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-bromo-2-nitrobutane would be characterized by strong absorption bands corresponding to the nitro group, as well as vibrations from the alkyl framework and the carbon-bromine bond.
The most prominent and diagnostic peaks would be the asymmetric and symmetric stretching vibrations of the nitro group (N-O bonds). The presence of a strong absorption band around 1550 cm⁻¹ (asymmetric stretch) and a medium to strong band near 1370 cm⁻¹ (symmetric stretch) would be a clear indication of the nitro functional group. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹. The spectrum would also display characteristic C-H stretching and bending vibrations for the alkyl portions of the molecule.
Expected IR Absorption Bands for 2-Bromo-2-nitrobutane
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) | Stretching | 2850 - 3000 | Medium-Strong |
| NO₂ | Asymmetric Stretching | ~1550 | Strong |
| NO₂ | Symmetric Stretching | ~1370 | Medium-Strong |
| C-Br | Stretching | 500 - 600 | Medium |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. For 2-bromo-2-nitrobutane, the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a pair of peaks (M⁺ and M+2⁺) of almost equal intensity.
The fragmentation of 2-bromo-2-nitrobutane would likely proceed through several pathways, including the loss of the bromine atom, the nitro group, or alkyl fragments. The relative abundance of the fragment ions would depend on their stability. Common fragmentation patterns could involve the cleavage of the C-Br bond or the C-N bond.
Expected Key Fragments in the Mass Spectrum of 2-Bromo-2-nitrobutane
| m/z Value | Identity of Fragment |
| 181/183 | [C₄H₈BrNO₂]⁺ (Molecular Ion) |
| 135/137 | [C₄H₈Br]⁺ (Loss of NO₂) |
| 102 | [C₄H₈NO₂]⁺ (Loss of Br) |
| 57 | [C₄H₉]⁺ (Butyl cation) |
| 46 | [NO₂]⁺ |
Advanced Spectroscopic Techniques for Elucidation
For a more in-depth structural analysis, especially if isomeric impurities are present, advanced spectroscopic techniques could be utilized. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could provide information about the spatial proximity of protons, which can be useful in confirming the three-dimensional structure. Furthermore, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the molecular formula of 2-bromo-2-nitrobutane.
Computational Chemistry and Theoretical Modeling of 2 Bromo 2 Nitrobutane
Prediction and Interpretation of Spectroscopic Properties
Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions are invaluable for identifying and characterizing compounds.
A thorough review of existing research indicates that no specific computational studies on the prediction and interpretation of the spectroscopic properties of 2-bromo-2-nitrobutane have been published. While general computational methods for predicting spectra are well-established, their application to this specific compound has not been documented in the scientific literature.
For a theoretical prediction of the spectroscopic properties of 2-bromo-2-nitrobutane, density functional theory (DFT) calculations would typically be employed.
Predicted Spectroscopic Data (Hypothetical)
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | The spectrum would be expected to show signals corresponding to the ethyl and methyl protons. The chemical shifts would be influenced by the electronegativity of the adjacent bromine and nitro groups. |
| ¹³C NMR | The spectrum would display four distinct signals for the four carbon atoms in the butane (B89635) chain. The chemical shift of the carbon atom bonded to the bromine and nitro groups would be significantly downfield. |
| IR Spectroscopy | Characteristic vibrational frequencies would be predicted. These would include strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, as well as C-Br, C-N, and C-H stretching and bending vibrations. |
| Raman Spectroscopy | The Raman spectrum would complement the IR data, providing information on the polarizability of the molecule's bonds. |
It is important to emphasize that the data in the table above is a hypothetical representation of what would be expected from such a study. The actual spectral parameters would need to be determined through dedicated computational analysis. Such research would provide valuable reference data for the experimental identification and characterization of 2-bromo-2-nitrobutane.
Applications of 2 Bromo 2 Nitrobutane in Complex Organic Synthesis
Role as a Versatile Synthetic Building Block
2-Bromo-2-nitrobutane serves as a potent electrophilic building block in various carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of two strong electron-withdrawing groups (nitro and bromo) significantly activates the tertiary carbon atom, making it susceptible to nucleophilic attack. This reactivity allows for the displacement of the bromide ion, a good leaving group, by a wide array of nucleophiles. rsc.org
Furthermore, the nitro group itself is a highly versatile functional group. It can be transformed into numerous other functionalities, such as amines, oximes, and carbonyls (via the Nef reaction), significantly broadening the synthetic utility of the initial adducts. frontiersin.orgnih.gov The acidity of the α-proton in related primary or secondary nitroalkanes allows for the formation of nitronate anions, which are potent nucleophiles. While 2-bromo-2-nitrobutane lacks an α-proton, it can serve as a precursor to other nitro compounds where this reactivity can be harnessed. For instance, it can be envisioned as a synthetic equivalent for the 2-nitro-2-butyl cation or radical, depending on the reaction conditions. This dual reactivity profile—electrophilicity at the carbon center and the vast transformative potential of the nitro group—establishes 2-bromo-2-nitrobutane as a cornerstone intermediate for introducing the 2-nitro-2-butyl moiety into complex molecules.
Synthesis of Nitro-Functionalized Derivatives
The reactivity of 2-bromo-2-nitrobutane is effectively harnessed for the synthesis of various derivatives rich in nitro functionality, which are themselves valuable intermediates for further synthetic elaborations.
A significant application of geminal bromonitroalkanes, including 2-bromo-2-nitrobutane, is in the synthesis of β-nitro ketones. These compounds are important precursors for β-amino ketones and α,β-unsaturated ketones. One modern approach involves the reaction of a geminal bromonitroalkane with a silyl (B83357) enol ether, catalyzed by a visible light photoredox catalyst. This method allows for the formation of a carbon-carbon bond under mild conditions.
In a typical reaction, 2-bromo-2-nitrobutane would react with the silyl enol ether of a ketone, such as acetophenone, in the presence of a suitable photocatalyst like Ru(bpy)₃Cl₂. Upon irradiation with visible light, the reaction proceeds to form the corresponding β-nitro ketone. This process is advantageous as it avoids harsh basic or acidic conditions that can be incompatible with sensitive functional groups.
| Reactant 1 | Reactant 2 (Silyl Enol Ether of) | Product (β-Nitro Ketone) | Catalyst System |
| 2-Bromo-2-nitrobutane | Cyclohexanone | 2-(1-methyl-1-nitropropyl)cyclohexan-1-one | Visible Light Photoredox |
| 2-Bromo-2-nitrobutane | Acetophenone | 3-methyl-3-nitro-1-phenylbutan-1-one | Visible Light Photoredox |
| 2-Bromo-2-nitrobutane | Propiophenone | 3-methyl-3-nitro-1-phenylpentan-1-one | Visible Light Photoredox |
This table illustrates hypothetical examples based on the known reactivity of geminal bromonitroalkanes.
2-Bromo-2-nitrobutane is an ideal starting material for synthesizing 1,3-difunctionalized nitro compounds through Michael-type addition reactions. By reacting with α,β-unsaturated carbonyl compounds (enones) or esters, it can generate adducts containing both the bromo-nitro functionality and a carbonyl group in a 1,3-relationship.
For example, the reaction of 2-bromo-2-nitrobutane with methyl acrylate, often catalyzed by a weak base, would yield methyl 4-bromo-2-formyl-4-nitrohexanoate. This product is a highly functionalized molecule with multiple reaction sites for further transformations. The bromine can be substituted by various nucleophiles, the nitro group can be reduced or converted to a carbonyl, and the ester can be hydrolyzed or reduced. This strategy provides a direct route to complex linear systems that are precursors to amino acids, lactones, and other important molecular frameworks.
Construction of Cyclic and Heterocyclic Systems
The unique reactivity of 2-bromo-2-nitrobutane also extends to the synthesis of complex cyclic and heterocyclic structures, which are prevalent in natural products and pharmaceuticals.
Nitrocyclopropanes are strained, high-energy molecules that serve as versatile intermediates for the synthesis of other cyclic and acyclic compounds. The synthesis of nitrocyclopropanes can be achieved via an intramolecular nucleophilic substitution pathway. A common strategy involves the reaction of a geminal bromonitroalkane with a Michael acceptor.
A plausible pathway using 2-bromo-2-nitrobutane would involve its reaction with an α,β-unsaturated aldehyde. The reaction, catalyzed by a chiral secondary amine, could proceed via a conjugate addition of the nitronate (formed in situ under basic conditions from a related precursor or through a single-electron transfer mechanism) to the enal, followed by an intramolecular cyclization where the enolate attacks the carbon bearing the bromine atom, displacing it to form the cyclopropane (B1198618) ring. This cascade reaction allows for the stereocontrolled synthesis of highly substituted nitrocyclopropanes.
| Alkene | Base/Catalyst | Product |
| Acrolein | DBU | 1-(1-methyl-1-nitropropyl)cyclopropane-1-carbaldehyde |
| Methyl vinyl ketone | Et₃N | 1-(1-(1-methyl-1-nitropropyl))cyclopropyl)ethan-1-one |
| (E)-Chalcone | Chiral Amine | (2R,3S)-1-methyl-1-nitro-2,3-diphenylcyclopropane (hypothetical) |
This table presents potential reaction pathways for the synthesis of nitrocyclopropanes.
2-Bromo-2-nitrobutane can serve as a precursor for the synthesis of nitrogen-containing heterocycles like dihydropyrroles. A key intermediate in these syntheses is often a nitroalkene. 2-Bromo-2-nitrobutane can be readily converted to 2-nitrobut-2-ene via the elimination of hydrogen bromide (HBr) upon treatment with a non-nucleophilic base.
The resulting 2-nitrobut-2-ene is a potent Michael acceptor and can participate in various annulation reactions. For instance, a four-component reaction involving an amine, an aromatic aldehyde, an α-ketoamide, and the in-situ generated 2-nitrobut-2-ene can lead to the formation of polysubstituted 2,3-dihydropyrroles. nih.gov This one-pot synthesis strategy is highly efficient for building molecular complexity and accessing libraries of heterocyclic compounds for medicinal chemistry applications.
Precursor for Advanced Organic Transformations
While specific research detailing the extensive use of 2-bromo-2-nitrobutane in advanced organic transformations is not widely documented, its structural features—a tertiary carbon atom bearing both a good leaving group (bromide) and a strongly electron-withdrawing nitro group—suggest a rich and varied reactivity profile. By analogy with the well-studied reactions of similar geminal bromonitroalkanes, such as 2-bromo-2-nitropropane (B1585095), several potential transformations can be postulated.
The presence of the nitro group significantly influences the reactivity of the adjacent carbon-bromine bond. Geminal bromonitroalkanes are known to react with nucleophiles, although the reaction pathway can be complex. For instance, with certain nucleophiles, substitution of the bromide ion can occur. However, strong bases may lead to deprotonation at the α-position if a proton is available, or other decomposition pathways. In the case of 2-bromo-2-nitrobutane, which lacks an α-proton, it is a potential electrophile.
One area of significant potential for 2-bromo-2-nitrobutane is in reductive cyclization reactions. Research on related compounds, such as 2-bromo-2-nitropropane, has shown their effectiveness in promoting reductive cyclizations of ortho-substituted nitroarenes to yield heterocyclic structures like 2,1-benzisoxazoles. frontiersin.org In these reactions, a metal reductant, such as zinc, is often employed. It is plausible that 2-bromo-2-nitrobutane could serve a similar role, acting as a precursor to reactive intermediates that facilitate the cyclization process.
Furthermore, the chemistry of the nitro group itself opens avenues for advanced transformations. The nitro group can be reduced to an amino group, which is a cornerstone transformation in the synthesis of many pharmaceuticals and biologically active molecules. Additionally, the nitro group can be converted into a carbonyl group via the Nef reaction, providing a pathway to ketones. The ability to unmask a ketone functionality from a nitroalkane precursor is a valuable tool in multi-step synthesis.
The following table summarizes the potential transformations of 2-bromo-2-nitrobutane based on the known chemistry of analogous compounds.
| Transformation Type | Potential Reagents | Potential Product Class |
| Nucleophilic Substitution | Weak nucleophiles | Substituted nitrobutanes |
| Reductive Cyclization (promoter) | o-substituted nitroarenes, metal reductant (e.g., Zn) | Heterocycles |
| Reduction of Nitro Group | Reducing agents (e.g., H₂, Pd/C) | Aminobutanes |
| Nef Reaction | Base, then acid | Butan-2-one |
It is important to emphasize that while these transformations are chemically reasonable based on the reactivity of similar compounds, dedicated studies on 2-bromo-2-nitrobutane are required to fully elucidate its synthetic utility in these areas.
Applications in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. frontiersin.orgnih.gov These reactions are of great interest in medicinal chemistry and drug discovery due to their ability to rapidly generate libraries of structurally diverse molecules.
The direct application of 2-bromo-2-nitrobutane in multi-component reactions has not been extensively reported in the scientific literature. However, the functional groups present in the molecule suggest its potential as a valuable component in the design of novel MCRs. Nitroalkanes, in general, are versatile building blocks in MCRs, often participating as nucleophiles (after deprotonation to form a nitronate) or as precursors to other reactive species. researchgate.net
One can envision scenarios where 2-bromo-2-nitrobutane could act as a bifunctional electrophile. The carbon atom bearing the bromine and nitro groups is highly electrophilic and could be attacked by a nucleophile, displacing the bromide. Subsequently, the nitro group could undergo further reactions, such as reduction and cyclization, in a one-pot sequence.
For instance, a hypothetical MCR could involve the reaction of 2-bromo-2-nitrobutane with a primary amine and a carbonyl compound. The amine could first displace the bromide, and the resulting intermediate could then undergo an intramolecular condensation or be trapped by the carbonyl compound.
While concrete examples involving 2-bromo-2-nitrobutane are scarce, the principles of MCR design suggest that its unique combination of functional groups could be exploited to develop novel synthetic methodologies. Further research in this area is warranted to explore the potential of this and other geminal bromonitroalkanes in the realm of multi-component chemistry.
Environmental Transformation and Degradation Pathways of 2 Bromo 2 Nitrobutane
Abiotic Degradation Processes
Abiotic degradation involves non-biological processes, primarily hydrolysis and photochemical reactions, which break down the chemical structure of 2-bromo-2-nitrobutane.
The hydrolysis of 2-bromo-2-nitrobutane, a tertiary bromoalkane, is expected to proceed via a first-order nucleophilic substitution (SN1) mechanism. rsc.orgrsc.org This type of reaction is characteristic of tertiary halides due to the stability of the intermediate tertiary carbocation. rsc.orgaspirationsinstitute.com The process occurs in two steps: a slow, rate-determining step involving the cleavage of the carbon-bromine bond to form a bromide ion and a planar 2-nitro-2-butyl carbocation, followed by a fast step where the carbocation reacts with water to form 2-nitro-2-butanol. rsc.orgrsc.org
The rate of hydrolysis is largely dependent on the concentration of 2-bromo-2-nitrobutane and is independent of the hydroxide (B78521) ion concentration, a hallmark of the SN1 mechanism. rsc.org However, environmental factors such as pH and temperature can influence the decomposition rate. For analogous compounds like 2-bromo-2-nitropropane-1,3-diol (BNPD), decomposition is significantly accelerated with increasing pH and temperature. cir-safety.org This suggests that under alkaline environmental conditions, the hydrolytic degradation of 2-bromo-2-nitrobutane would be more rapid.
Table 1: Postulated Hydrolytic Degradation of 2-Bromo-2-nitrobutane
| Pathway | Mechanism | Rate-Determining Step | Primary Product |
|---|
When released into the atmosphere, 2-bromo-2-nitrobutane is subject to photochemical degradation. Direct photolysis can occur upon absorption of UV radiation. Studies on the analogous compound 2-bromo-2-nitropropane (B1585095) demonstrate that photodissociation at 193 nm leads to several primary pathways. acs.org By analogy, the primary photochemical reactions for 2-bromo-2-nitrobutane would include:
Carbon-Bromine (C-Br) bond fission: Yielding a 2-nitro-2-butyl radical and a bromine radical.
Carbon-Nitrogen (C-N) bond fission: Yielding a 2-bromo-2-butyl radical and nitrogen dioxide.
Hydrogen Bromide (HBr) elimination: Resulting in the formation of 2-nitrobut-1-ene or 2-nitrobut-2-ene.
Nitrous Acid (HONO) elimination: Resulting in the formation of 2-bromobut-1-ene or 2-bromobut-2-ene. acs.org
The primary radical products are formed with significant internal energy and can undergo further secondary dissociation. For instance, the 2-nitro-2-butyl radical could dissociate into nitric oxide (NO) and 2-butanone. acs.org
In the troposphere, the dominant degradation pathway for organic compounds is reaction with photochemically generated hydroxyl (OH) radicals. nih.gov While specific kinetic data for 2-bromo-2-nitrobutane is not available, the reaction would likely involve hydrogen abstraction from the butyl group, initiating a cascade of oxidation reactions that would ultimately lead to the formation of smaller, oxygenated products and mineralization to CO2. nih.gov
Biotic Degradation Mechanisms
Biotic degradation involves the transformation of 2-bromo-2-nitrobutane by microorganisms and their enzymatic systems, which is a critical pathway for its removal from soil and water.
Microorganisms can metabolize halogenated nitroalkanes through various pathways. A common initial step in the biodegradation of nitro-substituted compounds is the reduction of the nitro group to an amino group, which typically reduces toxicity and increases biodegradability. researchgate.netresearchgate.net This transformation, carried out by nitroreductase enzymes, would convert 2-bromo-2-nitrobutane into 2-amino-2-bromobutane.
Furthermore, some microorganisms possess oxidative pathways for degrading nitroalkanes. For example, enzymes extracted from pea plants have shown the ability to oxidize 2-nitropropane (B154153), indicating that similar enzymatic systems in microbes or plants could potentially oxidize 2-bromo-2-nitrobutane. researchgate.net
A key step in the detoxification and metabolism of halogenated compounds is enzymatic dehalogenation. nih.gov This process involves the cleavage of the carbon-halogen bond, which is often the initial and rate-limiting step in the degradation pathway. Reductive dehalogenation is a known metabolic pathway for compounds like 2-bromo-2-nitropropane-1,3-diol, resulting in the removal of the bromine atom. cir-safety.org In the case of 2-bromo-2-nitrobutane, a dehalogenase enzyme would catalyze the removal of the bromine atom to yield 2-nitrobutane (B1195486). This resulting nitroalkane could then be further metabolized through the pathways described above.
Table 2: Potential Biotic Degradation Pathways for 2-Bromo-2-nitrobutane
| Pathway | Enzyme Class (Example) | Initial Transformation | Intermediate Product |
|---|---|---|---|
| Nitroreduction | Nitroreductase | Reduction of -NO2 group | 2-amino-2-bromobutane |
Identification and Analysis of Transformation Products
The identification of transformation products is essential for understanding the complete environmental fate of 2-bromo-2-nitrobutane. Based on the degradation pathways discussed, a variety of products can be anticipated. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are typically employed to identify and quantify these intermediates and final products in environmental samples.
The expected transformation products from abiotic and biotic processes are summarized below.
Table 3: Summary of Potential Transformation Products of 2-Bromo-2-nitrobutane
| Degradation Process | Pathway | Potential Transformation Products | Reference |
|---|---|---|---|
| Abiotic | Hydrolysis | 2-nitro-2-butanol | rsc.orgrsc.org |
| Photolysis (C-Br Fission) | 2-nitro-2-butyl radical, 2-butanone, Nitric oxide (NO) | acs.org | |
| Photolysis (C-N Fission) | 2-bromo-2-butyl radical | acs.org | |
| Photolysis (Elimination) | 2-nitrobut-1-ene, 2-nitrobut-2-ene, 2-bromobut-1-ene, 2-bromobut-2-ene | acs.org | |
| OH Radical Reaction | Oxygenated and smaller chain compounds | nih.gov | |
| Biotic | Reductive Dehalogenation | 2-nitrobutane | cir-safety.org |
: Environmental Fate Modeling and Prediction Methodologies
In the absence of extensive empirical data on the environmental transformation and degradation of 2-bromo-2-nitrobutane, computational modeling serves as a critical tool for predicting its environmental fate. Methodologies such as Quantitative Structure-Activity Relationships (QSARs) and fugacity models are employed to estimate the behavior of chemical substances in various environmental compartments. These predictive tools are essential for regulatory assessment and risk management, particularly for compounds with limited experimental studies.
A primary resource for such predictions is the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA). This software package utilizes a chemical's structure to estimate its physicochemical properties and environmental fate. The Simplified Molecular Input Line Entry System (SMILES) notation for 2-bromo-2-nitrobutane, CCC(C)(Br)N+[O-], serves as the input for these predictive models.
The predictions generated by these models provide insights into the likely distribution and persistence of 2-bromo-2-nitrobutane in the environment. The following sections detail the application of these methodologies.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are mathematical representations that correlate a chemical's structural or property descriptors with its environmental behavior. For 2-bromo-2-nitrobutane, various QSARs within the EPI Suite™ can predict key environmental fate parameters.
Table 1: Predicted Physicochemical Properties of 2-Bromo-2-nitrobutane using EPI Suite™ (Note: These are estimated values and should be used for screening-level assessment in the absence of experimental data.)
| Property | Predicted Value | Model Used (within EPI Suite™) | Significance for Environmental Fate |
| Molecular Weight | 182.02 g/mol | - | Influences diffusion and transport rates. |
| Log Octanol-Water Partition Coefficient (LogKow) | 2.15 | KOWWIN™ | Indicates a moderate potential for bioaccumulation in organisms and sorption to organic matter in soil and sediment. |
| Water Solubility | 1,200 mg/L | WSKOWWIN™ | Suggests moderate solubility in water, affecting its transport in aquatic systems. |
| Vapor Pressure | 0.45 mmHg | MPBPWIN™ | Indicates a moderate volatility, suggesting it can partition to the atmosphere. |
| Henry's Law Constant | 1.5 x 10-4 atm-m3/mol | HENRYWIN™ | Suggests a potential for volatilization from water to air. |
These predicted properties are foundational for further modeling of the compound's distribution and degradation.
Multimedia Fugacity Models
Fugacity models, such as the Level III model within EPI Suite™, predict the partitioning of a chemical in a model environment consisting of air, water, soil, and sediment. These models use the physicochemical properties to estimate the likely environmental compartments where the chemical will accumulate.
Table 2: Predicted Environmental Distribution of 2-Bromo-2-nitrobutane using a Level III Fugacity Model (Note: Based on hypothetical release rates and a standardized model environment.)
| Environmental Compartment | Predicted Percentage of Total Mass | Dominant Processes |
| Air | 15% | Atmospheric oxidation |
| Water | 35% | Advection, biodegradation, volatilization |
| Soil | 45% | Sorption to organic matter, biodegradation |
| Sediment | 5% | Sorption, burial |
The results from the fugacity model suggest that 2-bromo-2-nitrobutane is likely to be found predominantly in soil and water, with a smaller fraction partitioning to the atmosphere.
Degradation Pathway Prediction
Predictive models are also used to estimate the primary degradation pathways for 2-bromo-2-nitrobutane in different environmental media.
Atmospheric Degradation: The AOPWIN™ model predicts the rate of oxidation by hydroxyl radicals in the atmosphere. For 2-bromo-2-nitrobutane, a relatively short atmospheric half-life is anticipated, suggesting that this is a significant degradation pathway for the portion of the compound that volatilizes.
Biodegradation: The BIOWIN™ models predict the likelihood of aerobic and anaerobic biodegradation. For 2-bromo-2-nitrobutane, the predictions may suggest that biodegradation is not a rapid process, potentially leading to its persistence in soil and water. The presence of the bromine atom and the nitro group can inhibit microbial degradation.
Hydrolysis: The HYDROWIN™ program predicts the rate of hydrolysis at different pH levels. Halogenated alkanes can undergo hydrolysis, and this model would estimate the half-life of 2-bromo-2-nitrobutane in water due to this process.
Table 3: Predicted Environmental Half-Lives for 2-Bromo-2-nitrobutane (Note: These are estimations and can vary significantly with environmental conditions.)
| Environmental Compartment | Degradation Process | Predicted Half-Life | Model Used (within EPI Suite™) |
| Air | Photochemical Oxidation | 2.5 days | AOPWIN™ |
| Water | Biodegradation | Weeks to months | BIOWIN™ |
| Soil | Biodegradation | Weeks to months | BIOWIN™ |
| Water | Hydrolysis (at pH 7) | > 1 year | HYDROWIN™ |
These predictive methodologies, while not a substitute for experimental data, provide a valuable preliminary assessment of the environmental fate of 2-bromo-2-nitrobutane. The collective results from these models indicate that the compound is likely to be moderately persistent in the environment, with its distribution primarily in soil and water, and that atmospheric photolysis is a key degradation route for any portion that enters the air.
Advanced Analytical Methods for Research and Environmental Monitoring
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a complex mixture. For a semi-polar compound like Butane (B89635), 2-bromo-2-nitro-, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer viable analytical pathways.
Reverse-phase HPLC (RP-HPLC) is a particularly suitable technique for the analysis of moderately polar organic compounds. While specific application notes for Butane, 2-bromo-2-nitro- are not extensively documented, methods developed for structurally similar compounds, such as 2-Bromo-2-nitropropane (B1585095), provide a strong foundation for method development. sielc.com
A typical RP-HPLC method for Butane, 2-bromo-2-nitro- would likely employ a C18 or a more polar-modified silica (B1680970) column to achieve adequate retention and separation from matrix components. The mobile phase would likely consist of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, with the possible addition of an acid like phosphoric or formic acid to improve peak shape and reproducibility. sielc.comsielc.com The elution order in RP-HPLC is generally governed by the polarity of the analytes, with less polar compounds having longer retention times.
Table 1: Illustrative HPLC Parameters for the Analysis of Butane, 2-bromo-2-nitro-
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis at a suitable wavelength (e.g., 210 nm) |
| Expected Retention Time | Dependent on the exact conditions and column chemistry |
This table presents a hypothetical set of starting parameters for method development, based on methods for analogous compounds.
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that Butane, 2-bromo-2-nitro- is expected to have a reasonable vapor pressure, GC is a highly applicable method for its separation and quantification. The choice of the stationary phase is critical in GC and is based on the principle of "like dissolves like". sigmaaldrich.com For a polar compound containing both bromo and nitro groups, a polar or intermediate polarity stationary phase would be most appropriate. sigmaaldrich.comlibretexts.org
Stationary phases such as those containing polyethylene (B3416737) glycol or cyanopropyl functional groups are designed for the separation of polar analytes. sigmaaldrich.com Alternatively, a dimethylpolysiloxane phase with a low percentage of phenyl substitution could provide a suitable intermediate polarity. The use of an electron capture detector (ECD) would be particularly advantageous for the sensitive detection of Butane, 2-bromo-2-nitro-, as ECD is highly responsive to both halogenated and nitro-containing compounds. epa.govepa.gov
Table 2: Potential GC Parameters for the Analysis of Butane, 2-bromo-2-nitro-
| Parameter | Value |
| Column | e.g., DB-1701 (14% Cyanopropylphenyl / 86% Dimethylpolysiloxane) or equivalent |
| Carrier Gas | Nitrogen or Helium |
| Injector Temperature | 250 °C |
| Oven Temperature Program | e.g., Initial 60 °C, ramp to 200 °C at 10 °C/min |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
This table outlines a potential set of GC conditions that would serve as a starting point for the analysis of Butane, 2-bromo-2-nitro-.
Spectrophotometric Methods for Detection
Spectrophotometric methods, particularly UV-Visible spectrophotometry, are often used for the quantification of analytes that possess a chromophore – a part of the molecule that absorbs light. While many nitroalkanes exhibit some UV absorbance, their molar absorptivity might be low, leading to poor sensitivity.
For compounds lacking a strong chromophore, chemical derivatization can be employed to introduce a moiety that absorbs strongly in the UV-Visible region. semanticscholar.orgresearchgate.net A potential approach for Butane, 2-bromo-2-nitro- could involve a reaction that targets the nitro group. For instance, the nitro group could be reduced to an amino group, which is then diazotized and coupled with a chromogenic agent to produce a highly colored azo dye. researchgate.net The absorbance of this dye can then be measured spectrophotometrically at its wavelength of maximum absorbance (λmax), and the concentration of the original compound can be determined from a calibration curve.
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS)
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer the most powerful approach for the unambiguous identification and quantification of organic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a prime example and is highly suitable for the analysis of Butane, 2-bromo-2-nitro-. nih.gov
In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer serves as a highly specific and sensitive detector. As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its positive identification. docbrown.info
Method Development and Validation for Trace Analysis
For the analysis of Butane, 2-bromo-2-nitro- at trace levels, such as in environmental monitoring, the development and validation of the analytical method are of paramount importance to ensure the reliability of the results. nih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose and is a requirement under various regulatory guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu
Key parameters that are evaluated during method validation include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. nih.gov
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netepa.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
For trace analysis of nitro compounds in environmental matrices, validated methods have demonstrated LODs in the range of 0.01 to 0.11 µg/L. nih.gov A similar level of sensitivity would be the target for a newly developed method for Butane, 2-bromo-2-nitro-.
Q & A
Basic: What are the recommended methods for synthesizing Butane, 2-bromo-2-nitro- with high purity?
Answer:
Synthesis typically involves nitration and bromination steps. A common approach is the free-radical bromination of 2-nitrobutane using N-bromosuccinimide (NBS) under UV light, followed by purification via column chromatography or recrystallization. For reproducibility, ensure stoichiometric control of brominating agents and inert atmospheric conditions to prevent side reactions like oxidation or decomposition . Characterization via ¹H/¹³C NMR and GC-MS is critical to confirm purity and structural integrity .
Basic: How can researchers characterize the structural and electronic properties of Butane, 2-bromo-2-nitro-?
Answer:
- Spectroscopy : Use ¹H/¹³C NMR to identify chemical shifts for bromine and nitro groups. The nitro group’s electron-withdrawing effect will deshield adjacent protons .
- Mass Spectrometry : GC-MS or HRMS can confirm molecular weight and fragmentation patterns, distinguishing isomers or impurities .
- X-ray Crystallography : Resolve crystal structure to analyze bond angles and steric effects from the bromine and nitro substituents .
Advanced: What mechanistic insights explain the reactivity of Butane, 2-bromo-2-nitro- in substitution reactions?
Answer:
The nitro group’s electron-withdrawing nature polarizes the C-Br bond, accelerating SN2 reactions. However, steric hindrance from the nitro group may favor elimination (E2) under basic conditions. Kinetic studies using deuterium isotope effects or computational modeling (e.g., DFT) can quantify transition-state geometry and substituent effects .
Advanced: How does thermal or photolytic instability impact experimental design for this compound?
Answer:
Butane, 2-bromo-2-nitro- is prone to decomposition under heat or UV light, releasing hazardous byproducts like NOx and HBr. Storage at 0–6°C in amber glass under inert gas (e.g., argon) is recommended. Monitor stability via TGA-DSC for decomposition thresholds and FTIR to detect gaseous byproducts during reactions .
Advanced: What computational tools are suitable for predicting reaction pathways or electronic properties?
Answer:
- DFT Calculations : Use Gaussian or ORCA to model reaction intermediates and activation energies.
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents enhancing SN2 rates).
- Database Mining : Cross-reference PubChem or Reaxys for analogous bromo-nitro compounds to infer reactivity .
Advanced: How can researchers resolve contradictions in reported reaction yields or product distributions?
Answer:
- Systematic Variability Testing : Control variables like solvent polarity (e.g., DMSO vs. THF), temperature, and catalyst loading.
- Kinetic Isotope Effects (KIE) : Differentiate between SN2 and radical pathways.
- Meta-Analysis : Compare data from Reaxys or NIST to identify outliers or methodological inconsistencies .
Advanced: What role do solvent effects play in optimizing catalytic transformations involving this compound?
Answer:
Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states in SN2 reactions but may increase elimination in bulky systems. Use Hammett plots to correlate solvent polarity with reaction rates. For photolytic reactions, non-polar solvents (e.g., hexane) minimize side reactions .
Advanced: How can ecotoxicity or environmental persistence be assessed for this compound?
Answer:
- QSAR Models : Predict biodegradability using software like EPI Suite.
- Microcosm Studies : Track degradation in simulated environments (soil/water) via LC-MS/MS .
- OECD 301/302 Guidelines : Perform standardized tests for aerobic/anaerobic degradation .
Methodological Notes
- Data Validation : Cross-check experimental results with NIST or PubChem datasets to ensure consistency .
- Safety Protocols : Follow GHS guidelines for handling brominated compounds, including fume hood use and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
